Boc-Phe(4-Cl)-OH
CAS No.: 68090-88-0
VCID: VC21539787
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Phe(4-Cl)-OH, also known as N-tert-butoxycarbonyl-4-chloro-L-phenylalanine, is a protected amino acid derivative commonly used in peptide synthesis. This compound plays a crucial role in the development of peptide-based drugs and research in medicinal chemistry. The "Boc" group refers to the tert-butoxycarbonyl protecting group, which is widely used to protect the amino group during peptide synthesis, while "Phe(4-Cl)" indicates a phenylalanine residue with a chlorine atom at the 4-position of the phenyl ring. Synonyms and Identifiers
Peptide SynthesisBoc-Phe(4-Cl)-OH is a valuable building block in peptide synthesis. It is used to introduce a 4-chlorophenylalanine residue into peptides, which can modify the biological activity or stability of the resulting peptide. This is particularly important in the development of peptide-based drugs, where specific modifications can enhance therapeutic efficacy. Drug DevelopmentThe unique structure of Boc-Phe(4-Cl)-OH allows researchers to modify existing pharmaceutical compounds, potentially leading to new treatments for various diseases. Its incorporation into peptides can alter their interaction with biological targets, which is crucial in drug development. BioconjugationThis compound can be used in bioconjugation processes to attach drugs or imaging agents to biomolecules. By modifying peptides with Boc-Phe(4-Cl)-OH, researchers can improve the targeting and effectiveness of therapies. Structural Similarity and Biological ActivityThe structural similarity of Boc-Phe(4-Cl)-OH to certain amino acids makes it useful in studying neurotransmitter systems. This is particularly relevant in neuroscience research, where understanding the role of specific amino acids in neurological functions and disorders is crucial. Custom SynthesisLaboratories often employ Boc-Phe(4-Cl)-OH for custom synthesis projects, allowing for tailored solutions in research and development. This flexibility is particularly valuable in medicinal chemistry, where specific modifications can lead to breakthroughs in drug discovery. Applications
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 68090-88-0 | ||||||||
Product Name | Boc-Phe(4-Cl)-OH | ||||||||
Molecular Formula | C14H18ClNO4 | ||||||||
Molecular Weight | 299.75 g/mol | ||||||||
IUPAC Name | (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | ||||||||
Standard InChI | InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | ||||||||
Standard InChIKey | BETBOAZCLSJOBQ-NSHDSACASA-N | ||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O | ||||||||
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | ||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O | ||||||||
Synonyms | 68090-88-0;Boc-L-4-Chlorophenylalanine;Boc-Phe(4-Cl)-OH;Boc-4-chloro-L-phenylalanine;Boc-L-4-Chlorophe;Boc-L-phe(4-Cl)-OH;(S)-N-BOC-4-Chlorophenylalanine;N-(tert-Butoxycarbonyl)-4-chloro-L-phenylalanine;N-Boc-4-chloro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoicacid;BOC-4-CHLORO-PHE-OH;N-T-Boc-P-Chloro-L-Phenylalanine;BOC-P-CHLORO-L-PHENYLALANINE;SBB002969;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-chlorophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoicacid;(S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoicacid;(2S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoicacid;PubChem11943;AC1Q1MRT;AC1MC19X;BOC-L-PHE(4-CL);BOC-P-CHLORO-PHE-OH;BOC-PHE(4'-CL);Boc-4-chloroL-phenylalanine | ||||||||
PubChem Compound | 2734499 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume